molecular formula C20H23N3O4 B2873595 N-(2H-1,3-benzodioxol-5-yl)-N'-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]ethanediamide CAS No. 941932-56-5

N-(2H-1,3-benzodioxol-5-yl)-N'-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]ethanediamide

Cat. No.: B2873595
CAS No.: 941932-56-5
M. Wt: 369.421
InChI Key: UNIPRUREMJVEPQ-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-N'-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]ethanediamide is a complex organic compound that features a benzo[d][1,3]dioxole moiety, a dimethylamino group, and an oxalamide linkage. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-N'-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]ethanediamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the benzo[d][1,3]dioxole moiety: This can be synthesized through the cyclization of catechol derivatives with appropriate reagents.

    Introduction of the dimethylamino group: This step might involve the alkylation of an amine precursor with dimethylamine.

    Formation of the oxalamide linkage: This can be achieved by reacting an oxalyl chloride derivative with the amine groups from the previous steps under controlled conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-N'-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized under strong oxidizing conditions.

    Reduction: The oxalamide linkage can be reduced to amines under reducing conditions.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like alkyl halides or acyl chlorides.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could yield primary or secondary amines.

Scientific Research Applications

N-(2H-1,3-benzodioxol-5-yl)-N'-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]ethanediamide could have various applications in scientific research, including:

    Chemistry: As a building block for more complex molecules.

    Biology: As a potential probe for studying biological pathways.

    Medicine: As a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: As an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action for N-(2H-1,3-benzodioxol-5-yl)-N'-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]ethanediamide would depend on its specific biological target. Generally, it might interact with proteins or enzymes, altering their function through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(dimethylamino)-2-(p-tolyl)ethyl)urea
  • N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(dimethylamino)-2-(p-tolyl)ethyl)carbamate

Uniqueness

N-(2H-1,3-benzodioxol-5-yl)-N'-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]ethanediamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4/c1-13-4-6-14(7-5-13)16(23(2)3)11-21-19(24)20(25)22-15-8-9-17-18(10-15)27-12-26-17/h4-10,16H,11-12H2,1-3H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNIPRUREMJVEPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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